molecular formula C9H8N2O2S B14278067 N-Methyl-2-nitro-1-benzothiophen-3-amine CAS No. 132715-18-5

N-Methyl-2-nitro-1-benzothiophen-3-amine

Cat. No.: B14278067
CAS No.: 132715-18-5
M. Wt: 208.24 g/mol
InChI Key: NHAQEVALVIHPKF-UHFFFAOYSA-N
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Description

N-Methyl-2-nitro-1-benzothiophen-3-amine is a heterocyclic compound that contains a benzothiophene core structure. Benzothiophenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material science. The presence of a nitro group and a methylamine group in the structure of this compound makes it a compound of interest for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-nitro-1-benzothiophen-3-amine typically involves the nitration of a benzothiophene derivative followed by the introduction of a methylamine group. One common method is the nitration of 1-benzothiophene to form 2-nitro-1-benzothiophene, which is then subjected to a methylation reaction using methylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and methylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-nitro-1-benzothiophen-3-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Reduction: The major product is N-Methyl-2-amino-1-benzothiophen-3-amine.

    Substitution: Depending on the nucleophile used, various substituted benzothiophene derivatives can be formed.

Scientific Research Applications

N-Methyl-2-nitro-1-benzothiophen-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-Methyl-2-nitro-1-benzothiophen-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzothiophene: Lacks the methylamine group but shares the nitrobenzothiophene core.

    N-Methyl-2-nitrobenzeneamine: Similar structure but lacks the thiophene ring.

    2-Amino-1-benzothiophene: Lacks the nitro group but has the benzothiophene core with an amino group.

Uniqueness

N-Methyl-2-nitro-1-benzothiophen-3-amine is unique due to the presence of both a nitro group and a methylamine group on the benzothiophene core

Properties

CAS No.

132715-18-5

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

N-methyl-2-nitro-1-benzothiophen-3-amine

InChI

InChI=1S/C9H8N2O2S/c1-10-8-6-4-2-3-5-7(6)14-9(8)11(12)13/h2-5,10H,1H3

InChI Key

NHAQEVALVIHPKF-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(SC2=CC=CC=C21)[N+](=O)[O-]

Origin of Product

United States

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